molecular formula C8H4BrF3O B7828628 2,3,4-Trifluorophenacyl bromide

2,3,4-Trifluorophenacyl bromide

Cat. No.: B7828628
M. Wt: 253.02 g/mol
InChI Key: AYNKOTZEDGHCPM-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenacyl bromide is a chemical compound characterized by the presence of three fluorine atoms and a bromine atom attached to a phenacyl group. This compound is known for its unique chemical properties and has various applications in scientific research, particularly in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trifluorophenacyl bromide typically involves the reaction of 2,3,4-trifluorophenol with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to remove any impurities and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluorophenacyl bromide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various substituted phenacyl bromides depending on the nucleophile used.

Scientific Research Applications

2,3,4-Trifluorophenacyl bromide is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various organic compounds and as a reagent in chemical reactions. In biology, it is used as a tool to study biological processes and pathways. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

2,3,4-Trifluorophenacyl bromide is similar to other trifluoromethylated phenacyl bromides, such as 2,3,5-trifluorophenacyl bromide and 2,4,6-trifluorophenacyl bromide. its unique substitution pattern gives it distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 2,3,5-Trifluorophenacyl bromide

  • 2,4,6-Trifluorophenacyl bromide

  • 2,3,4,5-Tetrafluorophenacyl bromide

  • 2,3,4,6-Tetrafluorophenacyl bromide

Properties

IUPAC Name

2-bromo-1-(2,3,4-trifluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNKOTZEDGHCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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